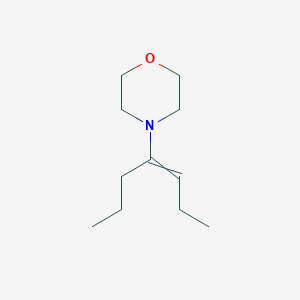
(2,2-Dibromo-1-ethenylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dibromo-1-ethenylcyclopropyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclopropyl group, which is further substituted with two bromine atoms and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromo-1-ethenylcyclopropyl)benzene typically involves the bromination of a cyclopropylbenzene derivative. One common method is the addition of bromine to a cyclopropylbenzene in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the ethenyl group, resulting in the formation of the dibromo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled addition of bromine. The use of solvents such as dichloromethane or carbon tetrachloride can help in dissolving the reactants and facilitating the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the dibromo compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding cyclopropylbenzene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide ions or amines. This can lead to the formation of hydroxyl or amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropylbenzene derivatives.
Substitution: Hydroxyl or amino derivatives.
Applications De Recherche Scientifique
(2,2-Dibromo-1-ethenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals or agrochemicals, due to its ability to undergo various chemical transformations.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which (2,2-Dibromo-1-ethenylcyclopropyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparaison Avec Des Composés Similaires
1,2-Dibromobenzene: Similar in having two bromine atoms attached to a benzene ring, but lacks the cyclopropyl and ethenyl groups.
2-Bromo-1-phenylcyclopropane: Contains a cyclopropyl group attached to a benzene ring with a single bromine atom.
1,1-Dibromo-2-phenylethene: Features a phenyl group attached to an ethenyl group with two bromine atoms.
Uniqueness: (2,2-Dibromo-1-ethenylcyclopropyl)benzene is unique due to the combination of a cyclopropyl group, ethenyl group, and two bromine atoms attached to a benzene ring
Propriétés
Numéro CAS |
58189-55-2 |
|---|---|
Formule moléculaire |
C11H10Br2 |
Poids moléculaire |
302.00 g/mol |
Nom IUPAC |
(2,2-dibromo-1-ethenylcyclopropyl)benzene |
InChI |
InChI=1S/C11H10Br2/c1-2-10(8-11(10,12)13)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Clé InChI |
UKLUSRBFVOTOIB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CC1(Br)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


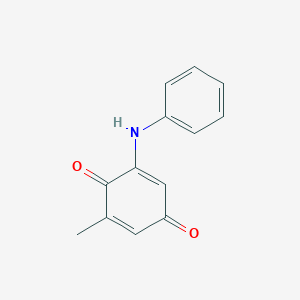
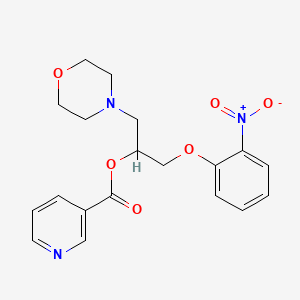

![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)
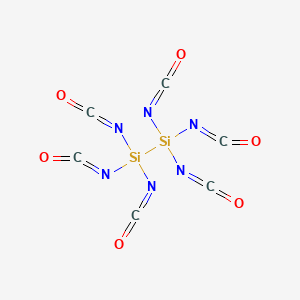
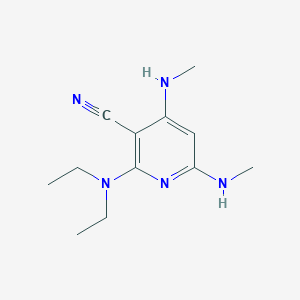
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)

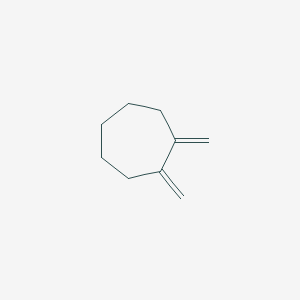
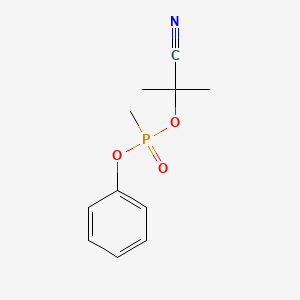
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)
![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)

